Prismatomerin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H16O7 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
methyl (1S,4S,8R,10S,11E,14S)-11-[(4-hydroxyphenyl)methylidene]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate |
InChI |
InChI=1S/C20H16O7/c1-24-17(22)14-9-25-19-15-12(14)6-7-20(15)16(26-19)13(18(23)27-20)8-10-2-4-11(21)5-3-10/h2-9,12,15-16,19,21H,1H3/b13-8+/t12-,15-,16+,19-,20+/m1/s1 |
InChI Key |
CAASUWFDLSGDTI-WEZSCGFBSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]2[C@H]3[C@@H]1C=C[C@@]34[C@@H](O2)/C(=C\C5=CC=C(C=C5)O)/C(=O)O4 |
Canonical SMILES |
COC(=O)C1=COC2C3C1C=CC34C(O2)C(=CC5=CC=C(C=C5)O)C(=O)O4 |
Synonyms |
prismatomerin |
Origin of Product |
United States |
Advanced Methodologies for Structural Elucidation of Prismatomerin
Spectroscopic Approaches to Planar Structure Determination
The foundational step in characterizing prismatomerin involved piecing together its molecular framework. This was achieved primarily through a combination of high-resolution mass spectrometry and multidimensional nuclear magnetic resonance spectroscopy.
High-Resolution Mass Spectrometry (HRMS) was a critical initial tool for determining the elemental composition of this compound. HRMS instruments measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the calculation of a precise molecular formula. bioanalysis-zone.comlabmanager.comuni-rostock.de In the analysis of this compound, the mass spectrum revealed a protonated molecular ion ([M+H]⁺) at an m/z of 369. acs.org This exact mass measurement corresponded to a molecular formula of C₂₀H₁₆O₇, providing the fundamental atomic inventory required to begin the process of structural assembly. acs.org This technique is invaluable as it can distinguish between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com
With the molecular formula established, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy was employed to map the connectivity of the atoms. acs.orgnih.gov A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments provided the necessary data to define the planar structure of this compound. acs.orgresearchgate.net
The ¹H NMR spectrum showed key signals, including two symmetrical pairs of coupled protons at δ 7.71 and δ 6.97, which are characteristic of a 1,4-disubstituted benzene (B151609) ring. acs.org The absence of a methoxy (B1213986) group signal, which is present in the related compound oruwacin, was a key differentiator. acs.org The acetal (B89532) proton (H-1) was identified by its characteristic chemical shift at δ 5.67. acs.org
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), were used to establish proton-proton coupling networks, revealing the spin systems within the molecule. acs.org Heteronuclear Multiple Bond Correlation (HMBC) experiments were then used to identify longer-range (2-3 bond) correlations between protons and carbons, which was essential for connecting the various structural fragments into the final, complete framework of the iridoid. d-nb.info The comprehensive analysis of these NMR datasets allowed for the unambiguous determination of the planar structure of this compound. acs.orgacs.org
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 102.4 | 5.67 (d, 2.0) |
| 2 | No data available | |
| 3 | 150.9 | 7.59 (d, 6.0) |
| 4 | 111.9 | 6.32 (d, 6.0) |
| 5 | 105.8 | - |
| 6 | 145.2 | 7.50 (s) |
| 7 | No data available | |
| 8 | 57.8 | 3.80 (m) |
| 9 | 49.4 | 3.20 (m) |
| 10 | 88.9 | - |
| 11 | 130.6 | - |
| 13 | 127.3 | 7.08 (s) |
| 14 | 167.3 | - |
| 15 | 51.7 | 3.78 (s) |
| 1' | 127.3 | - |
| 2', 6' | 131.2 | 7.71 (d, 8.5) |
| 3', 5' | 116.3 | 6.97 (d, 8.5) |
| 4' | 158.4 | - |
High-Resolution Mass Spectrometry Applications
Chiroptical Spectroscopy for Absolute Configuration Assignment
Determining the correct three-dimensional orientation of atoms, or the absolute configuration, is a significant challenge in natural product chemistry. For this compound, this was accomplished through a powerful combination of experimental chiroptical spectroscopy and theoretical calculations.
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. saschirality.orgacs.orgusp.org The resulting VCD spectrum provides a unique fingerprint of a molecule's three-dimensional structure. researchgate.net This method was selected to determine the absolute configuration of this compound's multiple stereocenters. acs.orgresearchgate.netnih.gov The experimental VCD spectrum captures the stereochemical information necessary for comparison with theoretical predictions. researchgate.net
The power of VCD spectroscopy is fully realized when coupled with computational chemistry. acs.org For this compound, Density Functional Theory (DFT) calculations were performed to predict the theoretical VCD spectra for its possible stereoisomers. acs.orgresearchgate.netnih.gov This process involves calculating the stable conformations of the molecule and then computing the VCD spectrum for each enantiomer. acs.orgresearchgate.net The absolute configuration of the natural product is then assigned by comparing the experimentally measured VCD spectrum with the computationally predicted spectra. nih.gov For this compound, the excellent agreement between the experimental spectrum and the calculated spectrum for the (1R,5S,8S,9S,10S) configuration provided an unambiguous assignment of its absolute stereochemistry. acs.orgresearchgate.net
In many cases, direct VCD analysis of a natural product can be complicated by molecular interactions. This compound contains a phenolic hydroxyl (-OH) group, which can form intermolecular hydrogen bonds in solution. acs.org These hydrogen bonds can lead to molecular aggregation and produce spectral artifacts that complicate the interpretation of the VCD spectrum. acs.org
To circumvent this issue, a strategic derivatization was performed. acs.org this compound was converted to its O-acetyl derivative by reacting it with acetic anhydride. acs.orgnih.gov This reaction replaces the hydrogen of the phenolic -OH group with an acetyl group, effectively blocking its ability to form hydrogen bonds. acs.org The resulting O-acetyl derivative was then used for the VCD analysis, providing a clean and reliable spectrum that could be confidently compared with the DFT calculations to determine the absolute configuration of the parent molecule. acs.orgresearchgate.netnih.gov
Electronic Circular Dichroism (ECD) and Quantum Chemical Calculations
Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration of stereocenters within a molecule. In the study of this compound, ECD, in conjunction with quantum chemical calculations, played a pivotal role.
The absolute configuration of this compound was ultimately determined to be (1R,5S,8S,9S,10S)-(-) through a comparative analysis of its experimental vibrational circular dichroism (VCD) spectrum with the spectrum calculated using density functional theory (DFT). researchgate.netnih.govacs.org This was performed on the O-acetyl derivative of this compound to prevent interference from intermolecular hydrogen bonding of the phenolic hydroxyl group. acs.org The use of DFT allows for the theoretical prediction of the VCD spectrum for a given stereoisomer. By comparing the calculated spectrum with the experimental one, the correct absolute configuration can be assigned with a high degree of confidence. nih.govacs.org
It is noteworthy that empirical comparisons of optical rotation values can sometimes be misleading. For instance, while this compound and the related iridoid plumericin (B1242706) share the same absolute configuration, their specific rotation values ([α]D) have opposite signs (negative for this compound and positive for plumericin). nih.govacs.org This highlights the robustness and reliability of coupling experimental chiroptical data with quantum chemical calculations for unambiguous stereochemical assignments.
X-ray Crystallography in Natural Product Structural Analysis
X-ray crystallography is a powerful technique that provides a definitive three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. wikipedia.orgnih.govmpg.de For natural products, obtaining a crystal of suitable quality for X-ray analysis is a critical and often challenging step. nih.gov
In the case of this compound, an attempt was made to determine its absolute configuration using X-ray crystallography. To facilitate this, the 4-bromobenzoate (B14158574) derivative of this compound was synthesized to introduce a heavy atom, which aids in solving the phase problem in crystallography. acs.org However, the resulting crystals were in the form of very fine needles and were not suitable for X-ray diffraction analysis. acs.org Although this approach did not yield a crystal structure for this compound itself, the spectroscopic data (1D and 2D NMR) of the 4-bromobenzoate derivative were fully consistent with the proposed structure. acs.org
This highlights a practical limitation of X-ray crystallography in natural product research: the necessity of obtaining high-quality single crystals, which is not always feasible.
Integrated Spectroscopic and Computational Strategies for Complex Natural Product Elucidation
The structural elucidation of complex natural products like this compound rarely relies on a single technique. Instead, an integrated approach that combines data from various spectroscopic methods with computational analysis is often necessary for a comprehensive and accurate determination of the structure. uantwerpen.bemdpi.com
The initial structural framework of this compound was established through extensive spectroscopic analysis, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. researchgate.netnih.govacs.org Techniques such as 1D NOE experiments were crucial in determining the relative configuration, for example, establishing the E-configuration of the C-11–C-13 double bond. acs.org The spectroscopic data of this compound were also compared with those of known related compounds like oruwacin and plumericin to further support the proposed relative configuration. acs.org
However, to solve the challenge of determining the absolute configuration, especially when X-ray crystallography is not viable, the integration of chiroptical spectroscopy (VCD and ECD) with quantum chemical calculations becomes indispensable. nih.govacs.orgresearchgate.net The process involves:
Isolation and Spectroscopic Characterization : Isolation of the natural product and determination of its planar structure and relative stereochemistry using techniques like NMR and mass spectrometry. researchgate.netacs.org
Computational Modeling : Generation of theoretical models and calculation of spectroscopic properties (e.g., VCD or ECD spectra) for all possible stereoisomers using methods like DFT. nih.govacs.org
Comparative Analysis : Comparison of the experimental VCD or ECD spectrum with the calculated spectra to identify the stereoisomer that provides the best match, thereby assigning the absolute configuration. researchgate.netnih.gov
This integrated strategy, combining the strengths of experimental spectroscopy and theoretical calculations, provides a robust and reliable pathway for the complete structural elucidation of complex natural products like this compound, even in the absence of a crystal structure. researchgate.netnih.govacs.org
Biosynthesis and Chemoecology of Prismatomerin
Proposed Biosynthetic Pathways of Iridoids within Rubiaceae
Iridoids are a diverse group of secondary metabolites found widely in the plant kingdom, particularly in the subclass Asteridae, which includes the family Rubiaceae. wikipedia.org Their biosynthesis is a complex process that originates from primary metabolism. The fundamental building block for all iridoids is geranyl pyrophosphate (GPP), which is synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. frontiersin.org
In the general iridoid biosynthetic pathway, GPP is converted to the monoterpene geraniol (B1671447). researchgate.net A series of oxidation steps then transforms geraniol into 8-oxogeranial. wikipedia.org This intermediate is a critical branching point. The enzyme iridoid synthase (IRIS) catalyzes the next key step: an initial NADPH-dependent reduction of 8-oxogeranial followed by a cyclization reaction, which can occur via a Diels-Alder reaction or an intramolecular Michael addition, to form the characteristic bicyclic iridoid skeleton. wikipedia.orgfrontiersin.org This core structure then undergoes various modifications, such as hydroxylation, oxidation, and glycosylation, to produce the vast diversity of iridoid compounds observed in nature. researchgate.net
Within the Rubiaceae family, the production of iridoids shows distinct patterns across different subfamilies, which has significant evolutionary and taxonomic implications. mdpi.comnih.gov The family is broadly divided into three major subfamilies: Rubioideae, Ixoroideae, and Cinchonoideae. mdpi.comnih.gov The Ixoroideae subfamily, to which the genus Prismatomeris belongs, is characterized by a highly active biosynthetic pathway for iridoids. mdpi.comnih.govnih.gov In contrast, the Cinchonoideae subfamily predominantly produces indole (B1671886) alkaloids (which are themselves derived from the iridoid secologanin), while the Rubioideae subfamily is known for producing large quantities of both iridoids and indole alkaloids, as well as being a major source of anthraquinones. mdpi.comnih.govnih.gov This distribution of major metabolite classes serves as a key chemotaxonomic marker. mdpi.comnih.gov
Table 1: Distribution of Major Secondary Metabolites in Rubiaceae Subfamilies
| Subfamily | Predominant Secondary Metabolites | Biosynthetic Pathway Activity |
|---|---|---|
| Ixoroideae | Iridoids | Highly active iridoid pathway. mdpi.comnih.gov |
| Cinchonoideae | Indole Alkaloids, other alkaloids | Predominant indole alkaloid pathway. mdpi.comnih.gov |
| Rubioideae | Anthraquinones, Iridoids, Indole Alkaloids | Less specific; produces large amounts of both iridoids and indole alkaloids. mdpi.comnih.gov |
Enzymatic Mechanisms in Prismatomerin Biosynthesis
The synthesis of a complex iridoid like this compound involves a sequence of highly specific enzymatic reactions. ijariie.comnih.gov While the complete enzymatic pathway leading specifically to this compound has not been fully elucidated, the general mechanisms for iridoid biosynthesis provide a strong framework. frontiersin.orgresearchgate.net Enzymes are biological catalysts that accelerate chemical reactions by lowering the activation energy, often employing cofactors or coenzymes to facilitate transformations. ijariie.com
The biosynthesis begins with enzymes in the MVA and MEP pathways that produce GPP. frontiersin.org The subsequent steps toward the iridoid core are catalyzed by a series of enzymes, as detailed in studies on other Rubiaceae species like Hedyotis diffusa. frontiersin.org
Key enzymatic steps in the general iridoid pathway include:
Geraniol synthase (GES): Converts GPP to geraniol. frontiersin.org
Geraniol 8/10-hydroxylase (G8/10H): A cytochrome P450 enzyme that hydroxylates geraniol. frontiersin.org
8/10-hydroxygeraniol oxidoreductase (8/10HGO): Oxidizes the hydroxylated intermediate to the dialdehyde (B1249045) 8-oxogeranial. frontiersin.org
Iridoid synthase (IRIS): The pivotal enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid backbone, 8-epi-iridodial. wikipedia.orgfrontiersin.org
Following the formation of the core iridoid skeleton, further modifications are introduced by other enzyme classes. These can include:
Cytochrome P450 monooxygenases (CYPs): Responsible for various oxidation and hydroxylation reactions that add functional groups to the iridoid ring. frontiersin.org
Transferases (e.g., LAMT, OAT): These enzymes may be involved in post-modification processes. frontiersin.org
Glycosyltransferases: Attach sugar moieties, such as glucose, to the iridoid structure, often at the C-1 hydroxyl group, to form iridoid glycosides. frontiersin.org This is a common feature of iridoids found in plants. wikipedia.org
The specific enzymes responsible for the unique structural features of this compound, which distinguish it from other iridoids like its co-isolated glucoside gaertneroside, are yet to be identified. researchgate.netacs.org The final steps in its biosynthesis likely involve a series of highly specific oxidation and cyclization reactions catalyzed by enzymes unique to the Prismatomeris genus.
Table 2: Key Enzymes in the General Iridoid Biosynthetic Pathway
| Enzyme | Abbreviation | Function |
|---|---|---|
| Geraniol synthase | GES | Converts GPP into iridodial (B1216469) and 8-epi-iridodial. frontiersin.org |
| Geraniol 8/10-hydroxylase | G8/10H | Catalyzes the cyclization process of the iridoid backbone. frontiersin.org |
| 8/10-hydroxygeraniol oxidoreductase | 8/10HGO | Involved in the cyclization process of the backbone. frontiersin.org |
Chemotaxonomic Implications of Iridoids within the Genus Prismatomeris
Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic and evolutionary relationships. dntb.gov.ua In the Rubiaceae family, secondary metabolites such as iridoids, alkaloids, and anthraquinones are considered significant chemotaxonomic markers. mdpi.comnih.gov The distribution of these compounds often correlates with the morphological classification of the family's subfamilies and tribes. mdpi.comdntb.gov.ua
The genus Prismatomeris is placed within the Ixoroideae subfamily and the tribe Prismatomerideae. researchgate.netnih.gov A defining chemical characteristic of the Ixoroideae subfamily is the prevalence of iridoids, making them key markers for this group. mdpi.comnih.gov The isolation of the complex iridoid this compound, along with other iridoids like gaertneroside, from Prismatomeris tetrandra reinforces this classification. researchgate.netdokumen.pub
Furthermore, the chemical profile of Prismatomeris, which includes both iridoids and anthraquinones, suggests a close taxonomic relationship with other genera in the family. researchgate.netscielo.br For instance, the presence of similar classes of compounds in Morinda and Rennellia supports the placement of all three genera within the Prismatomerideae tribe. researchgate.net The specific types of anthraquinones found in these genera also affirm this close alliance. researchgate.net Therefore, the presence of this compound and related iridoids in Prismatomeris is not just a detail of the plant's biochemistry but also a crucial piece of evidence in defining its taxonomic position and evolutionary history within the vast and diverse Rubiaceae family. nih.gov
Molecular and Cellular Biological Activities of Prismatomerin
In Vitro Cellular Activity against Cancer Cell Lines
Selective Inhibition in Leukemia Cell Lines
Prismatomerin has shown potent and selective inhibitory activity against leukemia cell lines. researchgate.netnih.gov In a comprehensive screening against 60 human tumor cell lines, this compound exhibited high growth inhibition in leukemia cell lines, with a GI50 (50% growth inhibition) value of less than 10 nM. researchgate.netnih.gov This indicates a strong and selective cytotoxic effect on this type of cancer cell. The selective nature of this inhibition suggests that this compound may target specific molecular pathways that are critical for the survival and proliferation of leukemia cells. nih.govfrontiersin.orgfrontiersin.org
Activity against Other Carcinoma Cell Lines (e.g., Breast, Lung, CNS)
In addition to its potent activity against leukemia, this compound has been evaluated for its cytotoxic effects against a panel of other human cancer cell lines, including those from breast, lung, and central nervous system (CNS) cancers. researchgate.netnih.gov Specifically, it was tested against the MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) cell lines. nih.gov While showing activity, the inhibition levels were not as pronounced as those observed in leukemia cell lines. researchgate.netnih.gov This differential activity underscores the compound's selectivity and suggests that its mechanism of action may be more effective against the specific cellular machinery of leukemia cells.
| Cell Line | Cancer Type | Activity | Reference |
| Leukemia Cell Lines | Leukemia | High inhibition (GI50 < 10 nM) | researchgate.netnih.gov |
| MCF7 | Breast Cancer | Moderate activity | researchgate.netnih.gov |
| NCI-H460 | Lung Cancer | Moderate activity | researchgate.netnih.gov |
| SF-268 | CNS Cancer | Moderate activity | researchgate.netnih.gov |
Mechanistic Investigations of Cellular Interference
Modulation of Mitotic Spindle Formation
A key aspect of this compound's antitumor activity is its ability to interfere with mitotic spindle formation. researchgate.netfigshare.com The mitotic spindle is a critical cellular structure for the accurate segregation of chromosomes during cell division. nih.govprbb.org Disruption of this process can lead to cell cycle arrest and, ultimately, cell death. anr.fr The interference of this compound with the mitotic spindle suggests that it may interact with microtubules or associated proteins, leading to defects in spindle assembly and function. researchgate.netfigshare.comnih.gov This mechanism is a common feature of many effective anticancer agents.
Exploration of Intracellular Signaling Pathways (e.g., mTOR pathway involvement)
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.govyoutube.com While direct studies on this compound's effect on the mTOR pathway are limited, the pathway is a known target for other anticancer compounds. cancerresearchuk.org The mTOR pathway integrates signals from various growth factors and nutrients to control protein synthesis and other anabolic processes. youtube.com Given that this compound affects cell growth and proliferation, it is plausible that it may modulate the mTOR pathway or related signaling cascades. unibo.it Further research is needed to elucidate the specific interactions between this compound and this critical signaling network.
Impact on Cell Cycle Progression and Apoptosis Induction (in relation to iridoid studies)
Iridoid compounds, the class to which this compound belongs, are known to inhibit cancer growth by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.net These compounds can halt the cell cycle at various checkpoints, such as the G1/S or G2/M transitions, preventing cancer cells from replicating their DNA and dividing. khanacademy.orgnih.govresearchgate.net This cell cycle arrest is often a prelude to apoptosis, a process that eliminates damaged or unwanted cells in an orderly manner. savemyexams.comlibretexts.org The induction of apoptosis by iridoids is frequently mediated through the regulation of key proteins involved in the apoptotic cascade. nih.govresearchgate.net Although specific studies on this compound's role in cell cycle progression and apoptosis are not extensively detailed, its classification as an iridoid and its observed antitumor activities strongly suggest that it likely shares these mechanisms of action. researchgate.netnih.gov
Interactions with Specific Molecular Targets and Cellular Components
This compound, a complex iridoid compound isolated from plants of the Prismatomeris genus, has demonstrated significant biological activities, particularly in the realm of cancer research. researchgate.net Its interactions with specific molecular targets and cellular components are key to understanding its mechanisms of action.
Research indicates that this compound may function as an antimitotic agent. unibo.it It appears to interfere with the formation of the mitotic spindle, a crucial apparatus for cell division, without directly affecting the microtubules themselves. unibo.it This disruption of spindle formation can lead to cell cycle arrest and ultimately, cell death.
One of the key areas of investigation is this compound's potent cytotoxic and antitumor activities. researchgate.net Studies have shown its effectiveness against a wide range of human tumor cell lines. unibo.it For instance, it has exhibited high growth inhibition in leukemia cell lines. researchgate.netnih.gov While most solid tumor cells have shown slightly less sensitivity, renal cancer cell lines have been identified as a particularly susceptible group. unibo.it The compound's ability to not only inhibit the growth but also kill cancer cells highlights its therapeutic potential. unibo.it
The molecular basis for these anticancer effects is multifaceted. While the precise manner in which this compound chemically interacts with its cellular targets is still under investigation, it is hypothesized that its electrophilic functional group could play a crucial role. core.ac.uk This suggests a potential for covalent interactions with target proteins, a mechanism that can lead to irreversible inhibition and potent biological effects.
Furthermore, research on related compounds and extracts from the Prismatomeris genus provides insights into potential pathways affected by this compound. For example, extracts from Prismatomeris connata have been shown to inhibit the transforming growth factor beta 1/suppressor of mothers against decapentaplegic (TGF-β1/Smad) pathway, a key signaling cascade involved in cellular growth, differentiation, and fibrosis. nih.gov While this was observed with an extract, it points to potential targets for compounds within the extract, including this compound.
The following tables summarize the observed cytotoxic activities of this compound against various cancer cell lines.
Table 1: IC50 Values of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L-929 | Murine Fibrosarcoma | 0.21 | unibo.it |
| KB-3-1 | Human Cervical Carcinoma | 0.41 | unibo.it |
| A-549 | Human Lung Carcinoma | 1.41 | unibo.it |
| SW-480 | Human Colon Adenocarcinoma | 0.060 | unibo.it |
Table 2: Growth Inhibition (GI50) of this compound in Cancer Cell Lines
| Cell Line Type | GI50 | Reference |
| Leukemia | < 10 nM | researchgate.netnih.gov |
| Solid Tumors | < 10 nM to 2 µM | unibo.it |
These findings underscore the significant potential of this compound as a subject for further investigation in the development of novel therapeutic strategies. ontosight.ai Its ability to interact with fundamental cellular processes like mitosis and its potent cytotoxicity against a range of cancer cells mark it as a promising natural product in oncology research.
Chemical Synthesis and Derivative Development of Prismatomerin
Strategies for Total Synthesis of the Prismatomerin Core Structure
The intricate, stereochemically rich structure of this compound presents a considerable challenge for synthetic chemists. Devising a total synthesis is essential not only for providing access to the natural product in larger quantities but also for enabling the creation of analogues for biological testing. Modern catalytic methods, particularly those that allow for high levels of stereocontrol, are central to these synthetic endeavors.
Organocatalytic Asymmetric Approaches
Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small, metal-free organic molecules to catalyze reactions with high enantioselectivity. sartorius.com This approach avoids the potential toxicity and cost associated with heavy metal catalysts. The synthesis of complex chiral molecules like this compound often involves tandem reactions where multiple bonds are formed in a single operation. Organocatalytic strategies, such as those involving proline derivatives or cinchona alkaloids, are well-suited for constructing the chiral centers found in the iridoid core. researchgate.netmdpi.com These methods often rely on the formation of transient enamine or iminium ion intermediates to control the stereochemical outcome of bond-forming steps, such as Michael additions or aldol (B89426) reactions, which are fundamental to building the cyclopentanoid ring system of this compound. mdpi.commdpi.com
Carbene Catalysis in Synthetic Routes
N-Heterocyclic carbenes (NHCs) have gained prominence as highly versatile organocatalysts capable of unique reactivity, including the generation of acyl anions and other reactive intermediates. unibo.it A key strategy that has been applied to the synthesis of the this compound core is carbene-catalyzed desymmetrization. researchgate.netontosight.ai This powerful technique involves the selective reaction of a catalyst with one of two identical functional groups in a symmetrical starting material, thereby creating a chiral molecule in a single step. nih.govunibo.it For a molecule like this compound, a synthetic route could involve the desymmetrization of a prochiral cyclopentenedione (B8730137) derivative, using a chiral NHC to initiate a cascade reaction that rapidly builds the complex and stereochemically dense core of the iridoid. nih.gov This approach is highly efficient for constructing all-carbon quaternary stereocenters, which are a common feature in many complex natural products. unibo.it
Design and Preparation of this compound Analogues
The modification of a natural product's structure is a cornerstone of medicinal chemistry, aimed at improving its biological activity, selectivity, and pharmacokinetic properties. The design and synthesis of this compound analogues are guided by an understanding of how different parts of the molecule interact with its biological targets.
Structural Modification for Enhanced Biological Activity
The goal of creating this compound analogues is to enhance its inherent biological activities, such as its cytotoxicity against cancer cell lines. ontosight.ai Research into related compounds suggests that modifications at various positions can significantly impact efficacy. For instance, studies on other complex natural products have shown that the introduction, removal, or modification of functional groups like hydroxyls, methyls, or halogens can dramatically alter cytotoxic potency. d-nb.infocore.ac.uk For this compound, synthetic efforts could focus on altering the substituents on the core ring structure or modifying the side chains to explore new interactions with its biological targets and potentially increase its therapeutic index.
Synthesis of Specific Derivatives (e.g., 3-O-acetylthis compound)
The synthesis of specific derivatives, such as 3-O-acetylthis compound, serves multiple purposes in the study of a natural product. Acetylation of hydroxyl groups is a common chemical modification that can alter a compound's polarity, membrane permeability, and metabolic stability. In the case of this compound, an O-acetyl derivative was synthesized to aid in the determination of its absolute configuration using spectroscopic methods. researchgate.netnih.gov
The preparation of 3-O-acetylthis compound is typically achieved through standard acetylation procedures. This involves treating this compound with an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine. The base serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the acetic acid byproduct formed during the reaction. This straightforward modification yields the acetylated derivative, which can then be purified and used for further studies.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding which structural features of a molecule are responsible for its biological effects. d-nb.info By synthesizing and testing a series of related analogues, researchers can identify the key pharmacophore and optimize the lead compound.
For this compound and its analogues, SAR studies are primarily focused on their cytotoxic activity against various cancer cell lines. researchgate.netontosight.ai Data from these studies help to build a model of how the molecule's structure correlates with its potency. For example, this compound itself has shown potent activity against leukemia cell lines, with GI50 values below 10 nM. ontosight.ai It has also demonstrated significant anti-trypanosomal activity and general cytotoxicity. researchgate.net
The table below presents cytotoxicity data for this compound and a related iridoid, molucidin, highlighting their activity against Trypanosoma cruzi and mammalian cells.
| Compound | Anti-trypanosomal Activity (IC50, µM) | Cytotoxicity (CC50, µM) |
| This compound | 5.70 | 3.22 |
| Molucidin | 4.67 | 2.76 |
| Data sourced from reference researchgate.net. |
These SAR studies are critical for guiding the design of new analogues. By comparing the activity of various derivatives, chemists can deduce the importance of specific functional groups and their positions. For instance, comparing the activity of this compound with its glycoside precursor, gaertneroside, or its acetylated derivative can reveal the role of the hydroxyl and sugar moieties in its biological action. researchgate.netnih.gov Ultimately, these studies aim to develop new compounds with enhanced potency and selectivity against cancer cells, moving closer to a potential therapeutic application. d-nb.info
Advanced Research Methodologies and Theoretical Studies on Prismatomerin
Computational Chemistry and Molecular Modeling for Conformational Analysis
The three-dimensional structure of a molecule is crucial to its biological activity. Computational chemistry and molecular modeling offer powerful tools to predict and analyze the stable conformations of complex natural products like Prismatomerin. core.ac.ukxml-journal.net For iridoids, the class of compounds to which this compound belongs, a common approach to conformational analysis involves a multi-step computational protocol. mdpi.comuaem.mx
Initially, a broad conformational search is performed using molecular mechanics force fields, such as MMFF94, to identify low-energy conformers. mdpi.comuaem.mxcomporgchem.com This step is crucial for exploring the vast conformational space of the molecule. Following the initial search, the identified low-energy conformers are subjected to geometry optimization using more accurate semiempirical methods, like PM6, or more frequently, Density Functional Theory (DFT) methods. mdpi.comuaem.mx A popular choice for DFT calculations is the B3LYP functional combined with a suitable basis set, such as 6-31G*. comporgchem.com To ensure that the optimized geometries correspond to true energy minima on the potential energy surface, a harmonic frequency analysis is typically performed. mdpi.comuaem.mx This systematic approach allows researchers to identify the most stable three-dimensional structures of this compound, providing a foundation for understanding its interaction with biological targets.
Table 1: Computational Methods in Conformational Analysis of Iridoids
| Computational Step | Method | Purpose |
| Initial Conformational Search | Molecular Mechanics (e.g., MMFF94) | To explore the conformational space and identify low-energy structures. mdpi.comuaem.mxcomporgchem.com |
| Geometry Optimization | Semi-empirical (e.g., PM6) or DFT (e.g., B3LYP/6-31G*) | To refine the geometry of the low-energy conformers and find the most stable structures. mdpi.comuaem.mxcomporgchem.com |
| Verification | Harmonic Frequency Analysis | To confirm that the optimized structures are true energy minima. mdpi.comuaem.mx |
Spectroscopic-Computational Synergy in Absolute Configuration Determination
Determining the absolute configuration of a chiral molecule is a significant challenge in natural product chemistry. nih.gov A powerful and modern approach to this problem is the combination of spectroscopic techniques with quantum mechanical calculations. nih.govresearchgate.net In the case of this compound, this synergy was pivotal in unambiguously establishing its stereochemistry. nih.govacs.org
The absolute configuration of this compound was determined to be (1R,5S,8S,9S,10S)-(-) through the use of Vibrational Circular Dichroism (VCD) spectroscopy. nih.govresearchgate.netacs.org This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum of the O-acetyl derivative of this compound was measured to avoid intermolecular interactions from the hydroxyl group. acs.org
The crucial step in this methodology is the comparison of the experimental VCD spectrum with the theoretical spectra calculated for the possible enantiomers. acs.org These theoretical spectra are generated using Density Functional Theory (DFT) calculations. nih.govacs.org By demonstrating that the calculated VCD spectrum for the (1R,5S,8S,9S,10S) enantiomer was in excellent agreement with the experimental spectrum, researchers were able to definitively assign the absolute configuration of this compound. comporgchem.comacs.org This integrated approach provides a much more reliable assignment than relying on empirical rules, such as comparing optical rotation values of related compounds, which can be misleading. nih.govacs.org
Metabolomics Approaches in Prismatomeris Species Research
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a key technology for understanding the complex biochemistry of medicinal plants and the mechanism of action of their extracts. nih.govxjtu.edu.cn Recent research on extracts from Prismatomeris connata, which contains this compound, has employed advanced metabolomics techniques to investigate its therapeutic effects, particularly in the context of pulmonary fibrosis. nih.govxjtu.edu.cnresearchgate.net
One innovative approach is spatially resolved metabolomics using Mass Spectrometry Imaging (MSI). nih.govxjtu.edu.cn This technique allows for the visualization of the heterogeneous distribution of various metabolites directly in tissue sections. nih.govxjtu.edu.cn By applying MSI to lung tissue, researchers can observe how the spatial distribution of endogenous metabolites is altered by disease and how it is modulated by treatment with a Prismatomeris extract. nih.govxjtu.edu.cn
Furthermore, the data from metabolomics studies can be integrated with network pharmacology analysis. nih.govxjtu.edu.cnresearchgate.net This allows for the construction of regulatory metabolic networks and helps to identify the multiple targets and pathways through which the extract exerts its therapeutic effects. nih.govxjtu.edu.cnresearchgate.net For the Prismatomeris connata extract, this approach has suggested that its anti-pulmonary fibrosis effects are related to the modulation of several pathways, including arginine biosynthesis and arachidonic acid metabolism. xjtu.edu.cn
High-Throughput Screening Methodologies for Biological Activity Profiling
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of the biological or biochemical activity of a large number of compounds. core.ac.uk This methodology has been instrumental in identifying the therapeutic potential of natural products, including this compound.
This compound's potent biological activities have been identified through screening against various disease models. For instance, in a large-scale screening of compounds for anti-malarial activity, an initial in vitro HTS against hemozoin formation identified a number of hit compounds. researchgate.net Subsequent testing of these hits revealed that this compound possesses potent anti-malarial properties. researchgate.net
In the realm of cancer research, this compound has been evaluated against a panel of human tumor cell lines. researchgate.net One study reported that when tested against 60 different human tumor cell lines, this compound exhibited particularly high inhibitory activity against leukemia cell lines, with a GI50 (concentration for 50% growth inhibition) of less than 10 nM. researchgate.net Such screening approaches are crucial for uncovering the spectrum of biological activities of a compound and for prioritizing it for further drug development studies.
Future Perspectives in Prismatomerin Research
Elucidation of Undiscovered Biosynthetic Steps
The biosynthesis of complex iridoids like prismatomerin within the Rubiaceae family is known to be intricate. mdpi.com While the general pathway for iridoid production is most active in the Ixoroideae subfamily, to which Prismatomeris belongs, the specific enzymatic steps leading to the unique tetracyclic structure of this compound remain largely uncharacterized. mdpi.com Future research will likely focus on identifying the specific genes and enzymes involved in its formation.
A significant challenge lies in understanding the later stages of the biosynthetic pathway, which are responsible for the compound's characteristic substitutions. researchgate.net Modern genome mining techniques, which involve analyzing the genomes of the source organism, Prismatomeris tetrandra, could be instrumental. nih.govfrontiersin.org By identifying biosynthetic gene clusters (BGCs), researchers can predict the functions of the encoded enzymes and begin to piece together the complete biosynthetic puzzle. nih.govfrontiersin.org This approach, which has been successfully applied to uncover the biosynthetic potential of various microorganisms, holds immense promise for plant-derived natural products like this compound. nih.gov
Advanced Mechanistic Characterization at the Molecular Level
Initial biological studies of this compound have shown that it exhibits significant antitumor activity and appears to interfere with the formation of the mitotic spindle. researchgate.netunibo.it However, a crucial aspect of its proposed mechanism—that it disrupts the mitotic spindle without directly affecting the microtubules—has not yet been definitively confirmed. core.ac.uk This ambiguity presents a critical area for future investigation.
Advanced molecular and cellular biology techniques will be essential to precisely define this compound's mechanism of action. Research could focus on identifying its direct molecular targets using methods like affinity chromatography or proteomics-based approaches. Understanding these interactions is key to explaining its potent cytotoxicity, particularly against leukemia cell lines. researchgate.netnih.gov Furthermore, studies on related tetracyclic iridoids have suggested mechanisms involving the suppression of specific proteins and subsequent cell cycle disruption, which could serve as a guide for investigating this compound's effects at the molecular level. asm.org
Exploration of Novel Synthetic Pathways and Analogues
The complex, tetracyclic structure of this compound presents a considerable challenge for total synthesis. core.ac.uk Developing novel and efficient synthetic pathways is therefore a significant goal for organic chemists. Such pathways would not only provide a reliable source of this compound for further biological testing but also open the door to creating a diverse library of analogues. ontosight.aiuochb.cziiserpune.ac.in
Future synthetic strategies may focus on innovative cyclization reactions to construct the core ring system. The synthesis of this compound analogues with modified functional groups could lead to compounds with enhanced biological activity, improved selectivity, or better pharmacokinetic properties. ontosight.aiacs.org The exploration of different synthetic routes is crucial for structure-activity relationship (SAR) studies, which can identify the key structural features responsible for its potent cytotoxic effects. acs.org
Integration of Omics Technologies in Phytochemical Research
The field of phytochemical research is being transformed by the integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.comnih.govlabmanager.commdpi.com A multi-omics approach provides a holistic view of the biological systems within the plant, from the genes that code for biosynthetic enzymes to the final metabolic products. oxfordglobal.comnih.gov
For this compound, integrating these technologies can create a comprehensive understanding of its role in the plant and its mechanism of action in human cells. For instance, combining transcriptomics and metabolomics of Prismatomeris tetrandra could directly link gene expression profiles with the production of this compound and other related metabolites. nih.gov This approach has been used to study the effects of Prismatomeris connata extracts, demonstrating the power of metabolomics in understanding the complex molecular networks involved in biological processes. nih.gov Such integrated research can accelerate the discovery of new bioactive compounds and help to elucidate the function of known ones like this compound. labmanager.com
Application of Quantum Chemical Calculations in Predictive Modeling
Quantum chemical calculations have already played a role in this compound research by helping to determine its absolute configuration using methods like Density Functional Theory (DFT). researchgate.netunibo.it Looking forward, the application of these computational tools is shifting towards a more predictive capacity. rsc.org
Quantum chemistry can be used to model reaction pathways and transition states, which can aid in the design of novel synthetic routes for this compound and its analogues. rsc.orgjseepublisher.com Furthermore, these methods are increasingly used in predictive modeling for biological activity. frontiersin.orgaaai.org By calculating properties such as molecular orbital energies and electrostatic potential, it may be possible to predict how modifications to the this compound structure will affect its interaction with biological targets. aaai.orgquantumzeitgeist.com This predictive power can help to prioritize the synthesis of new analogues that are most likely to have improved therapeutic properties, thereby streamlining the drug discovery process. ism.ac.jpnih.gov
Q & A
Q. What are the optimal extraction methods for isolating Prismatomerin from plant sources, and how do parameters like solvent polarity and temperature influence yield?
To maximize yield, researchers should compare methods such as maceration, Soxhlet extraction, and supercritical fluid extraction. Solvent polarity (e.g., methanol vs. ethyl acetate) and temperature must be optimized using experimental design frameworks like response surface methodology (RSM). Validate extraction efficiency via HPLC with UV detection, referencing retention times against authenticated standards .
Q. How can researchers validate the purity and structural identity of this compound post-extraction?
Use a combination of spectroscopic techniques: NMR (¹H and ¹³C) for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment (≥95%). Cross-reference spectral data with published literature or commercial databases (e.g., SciFinder) to ensure accuracy .
Q. What in vitro models are commonly used to assess this compound’s pharmacological activity, and how should controls be designed?
Common models include cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity assays and enzyme inhibition studies (e.g., COX-2). Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (solvent-only). Normalize data to cell viability (MTT assay) and report IC50 values with standard deviations from triplicate experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from batch-to-batch variability in plant material or extraction protocols. Address this by standardizing raw material sourcing (e.g., authenticated vouchers) and adopting rigorous quality control (QC) metrics, such as peptide content analysis for batch consistency. Use meta-analysis to compare studies, adjusting for variables like dosage and assay methodology .
Q. What experimental design strategies are recommended for studying this compound’s mechanism of action in complex biological systems?
Employ omics approaches (transcriptomics/proteomics) to identify target pathways. For in vivo models, use dose-response studies with pharmacokinetic profiling (e.g., plasma concentration over time). Apply the PICOT framework to structure hypotheses: e.g., “In murine models (P), does this compound (I) reduce tumor volume (O) compared to paclitaxel (C) over 28 days (T)?” .
Q. How should researchers address low bioavailability of this compound in preclinical studies?
Optimize formulations using nanocarriers (liposomes, polymeric nanoparticles) to enhance solubility. Conduct stability tests under physiological conditions (pH 7.4, 37°C) and assess bioavailability via LC-MS/MS quantification in plasma. Compare AUC (area under the curve) values between formulations .
Q. What statistical methods are appropriate for analyzing synergistic effects between this compound and other bioactive compounds?
Use combination index (CI) models (e.g., Chou-Talalay method) or isobolographic analysis. Validate synergy in 3D cell cultures or organoids to mimic in vivo conditions. Report confidence intervals and p-values (e.g., p<0.05) using ANOVA with post-hoc tests .
Methodological and Ethical Considerations
Q. How can researchers ensure reproducibility in this compound studies when using commercial or in-house extracts?
Document extraction parameters (solvent ratios, time, temperature) in detail and share raw chromatograms/spectra in supplementary materials. Use reference standards from accredited suppliers (e.g., Sigma-Aldrich) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. What ethical guidelines apply to in vivo studies involving this compound, particularly in cancer research?
Follow institutional animal care protocols (e.g., IACUC approval) and the ARRIVE guidelines for reporting. Justify sample sizes using power analysis and minimize suffering via humane endpoints (e.g., tumor size limits). Disclose conflicts of interest, especially if sourcing compounds from commercial entities .
Q. How can systematic reviews on this compound’s therapeutic potential avoid bias in literature selection?
Use PRISMA-S guidelines to document search strategies across databases (PubMed, Web of Science). Apply MeSH terms (e.g., “this compound/pharmacology”) and Boolean operators. Assess study quality via tools like ROBINS-I for risk of bias and GRADE for evidence certainty .
Data Reporting and Publication Standards
Q. What metrics should be included when reporting this compound’s bioactivity to meet journal requirements?
Specify exact concentrations (e.g., µM or µg/mL), purity levels, and solvent used. For IC50/EC50 values, provide 95% confidence intervals and statistical tests (e.g., Student’s t-test). Adhere to journal guidelines for significant figures (e.g., ≤3 unless justified by instrument precision) .
Q. How should researchers handle negative or inconclusive results in this compound studies?
Publish in dedicated journals (e.g., Journal of Negative Results) to avoid publication bias. Include raw datasets in repositories like Figshare and detail experimental limitations (e.g., low sample size, assay sensitivity) to guide future work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
